molecular formula C20H23BrN4O4S B4200641 1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

Cat. No. B4200641
M. Wt: 495.4 g/mol
InChI Key: RUJACIQITOAZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, also known as BPIP, is a chemical compound that has been widely studied for its potential use as a drug. BPIP was first synthesized in 1998 by researchers at Pfizer, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is believed to work by blocking the activity of the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in dopamine levels in the brain, a decrease in serotonin levels, and an increase in the levels of the stress hormone corticosterone. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine in lab experiments is that it has been extensively studied and its mechanism of action is relatively well-understood. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is that it is a complex molecule that requires specialized equipment and expertise to synthesize and work with.

Future Directions

There are several potential future directions for research on 1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine. One area of interest is the development of more selective dopamine transporter inhibitors that can be used to treat specific medical conditions. Another area of interest is the investigation of the role of this compound in the regulation of stress and anxiety, as well as its potential use as a therapeutic agent in these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other medical conditions.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been studied for its potential use as a drug in a variety of medical conditions, including depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to block the activity of the dopamine transporter, which is involved in the regulation of mood and motivation.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O4S/c21-16-3-6-18(7-4-16)30(28,29)24-13-11-22(12-14-24)17-5-8-19(25(26)27)20(15-17)23-9-1-2-10-23/h3-8,15H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJACIQITOAZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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